molecular formula C14H16N4O3 B2858300 N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1905182-84-4

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2858300
CAS No.: 1905182-84-4
M. Wt: 288.307
InChI Key: MUSVSCSTPCLHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule designed for research applications, particularly in oncology. Its structure integrates a pyrimidine core, a morpholine ring, and a furan-2-ylmethyl carboxamide group, features commonly associated with targeting key signaling pathways in cancer cells . The compound's design is based on the well-established pharmacophore of ATP-competitive kinase inhibitors. The morpholine group is a critical hinge-binding motif that frequently appears in potent inhibitors targeting the phosphatidylinositol-3-kinase (PI3K) pathway, a signaling cascade frequently dysregulated in human cancers and a major focus of anticancer drug discovery . The pyrimidine core serves as a central scaffold, a strategy extensively documented in patent literature for developing biologically active molecules targeting various kinases . Furthermore, the inclusion of the furan heterocycle is a common bioisosteric replacement in medicinal chemistry, utilized to improve metabolic stability and modulate electronic properties while maintaining key interactions with biological targets . This product is intended For Research Use Only and is not approved for use in humans or animals. It is not for use in diagnostic, therapeutic, or any other clinical procedures. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSVSCSTPCLHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the furan-2-ylmethyl group, followed by the introduction of the pyrimidine ring and the morpholine group. Common synthetic routes include:

  • Furan-2-ylmethylamine Synthesis: This involves the reaction of furfural with ammonia or an amine derivative under specific conditions to form the furan-2-ylmethylamine.

  • Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable pyrimidine precursor and a reagent like urea or thiourea.

  • Morpholine Group Introduction: The morpholine group is typically introduced through a nucleophilic substitution reaction involving a morpholine derivative and a suitable leaving group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-yield production. The process may be optimized for efficiency, cost-effectiveness, and environmental safety, with considerations for waste management and byproduct recycling.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.

  • Substitution: The morpholine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives.

  • Reduction Products: Pyrimidinylamine derivatives.

  • Substitution Products: Various substituted morpholines.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.

  • Medicine: It has potential as a therapeutic agent, with research exploring its use in treating diseases such as cancer and inflammation.

  • Industry: The compound's versatility makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound’s pyrimidine core distinguishes it from tetrazole-based analogs like N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (). While tetrazoles are nitrogen-rich heterocycles known for metabolic stability, pyrimidines offer a broader scaffold for functionalization, as seen in the morpholine and carboxamide groups of the target compound. Key structural differences include:

Compound Core Structure Key Substituents Bioactivity
Target Compound Pyrimidine 6-morpholine, 4-carboxamide (furan-2-ylmethyl) Inferred antimicrobial/anticancer potential
: Compound 6 Tetrazole Furan-2-ylmethyl, variable R-groups Antibacterial (4 µg/mL vs. S. epidermidis)
: Pyrimidine derivative Pyrimidine 2-fluorophenyl, methoxyphenyl aminomethyl Antibacterial, antifungal
: Patent compounds Pyrimidine Trifluoromethyl, difluoro, morpholine-ethoxy Undisclosed (structural complexity suggests kinase inhibition)

The morpholine group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl () or methyl groups (). The furan-2-ylmethyl carboxamide may mimic hydrogen-bonding interactions observed in analogous compounds, such as the weak C–H⋯O bonds in ’s pyrimidine derivatives .

Conformational and Crystallographic Analysis

Crystallographic studies of pyrimidine derivatives () reveal that dihedral angles between the pyrimidine ring and substituents critically influence molecular conformation and crystal packing. For example, dihedral angles of 12.8°–86.1° between the pyrimidine core and aryl groups dictate intermolecular interactions like C–H⋯O and C–H⋯π bonds . The target compound’s morpholine substituent, being bulkier and more flexible than the methoxyphenyl or fluorophenyl groups in , may adopt distinct conformations that affect both crystallinity and receptor binding.

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